molecular formula C21H24N4 B11606472 1-(4-Methylpiperidin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

1-(4-Methylpiperidin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11606472
M. Wt: 332.4 g/mol
InChI Key: XYAQAHDYWKMHNG-UHFFFAOYSA-N
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Description

1-(4-Methylpiperidin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a piperidine ring, a pyrido[1,2-a]benzimidazole core, and a carbonitrile group

Preparation Methods

The synthesis of 1-(4-Methylpiperidin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and aldehydes or ketones under acidic or basic conditions.

    Construction of the Pyrido[1,2-a]benzimidazole Core: This step often involves the condensation of o-phenylenediamine with a suitable pyridine derivative, followed by cyclization.

    Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Final Assembly: The final step involves coupling the piperidine ring with the pyrido[1,2-a]benzimidazole core, typically through a nucleophilic substitution or addition reaction.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

1-(4-Methylpiperidin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

    Addition: Addition reactions, such as Michael addition, can occur at the carbonitrile group, leading to the formation of various adducts.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methylpiperidin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Materials Science: Its unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperidin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-Methylpiperidin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with similar compounds, such as:

    1-(1-Methyl-4-piperidinyl)piperazine: This compound shares the piperidine ring but lacks the pyrido[1,2-a]benzimidazole core and carbonitrile group.

    Pyrido[1,2-a]benzimidazole Derivatives: These compounds share the core structure but may have different substituents, leading to varied properties and applications.

    Carbonitrile-Containing Compounds: Compounds with carbonitrile groups may exhibit similar reactivity but differ in their overall structure and function.

The uniqueness of this compound lies in its combination of these structural elements, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N4

Molecular Weight

332.4 g/mol

IUPAC Name

1-(4-methylpiperidin-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C21H24N4/c1-14(2)16-12-20(24-10-8-15(3)9-11-24)25-19-7-5-4-6-18(19)23-21(25)17(16)13-22/h4-7,12,14-15H,8-11H2,1-3H3

InChI Key

XYAQAHDYWKMHNG-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C(C)C

Origin of Product

United States

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